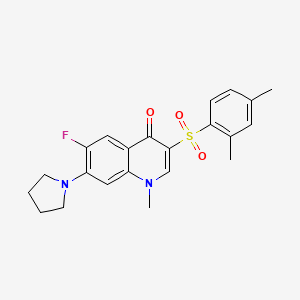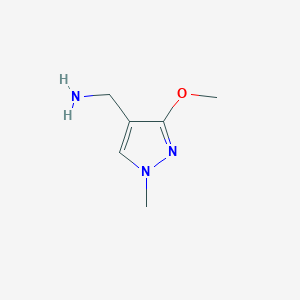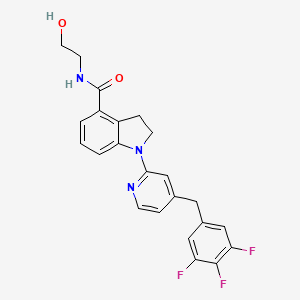![molecular formula C17H21N3O3 B2432486 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034536-01-9](/img/structure/B2432486.png)
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with a multifaceted structure. Its unique configuration, characterized by the presence of a quinoline and pyran moiety connected through a urea linker, makes it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, starting from readily available starting materials. The process typically includes:
Formation of the pyrroloquinoline scaffold: : Initial steps involve constructing the quinoline and pyrrole rings.
Functionalization: : Introduction of functional groups such as the oxo group at the 4-position.
Coupling with tetrahydro-2H-pyran: : This step often involves urea formation through reaction with isocyanates or amines under controlled temperature and pressure conditions.
Industrial Production Methods
Scaling up to industrial production often requires optimization of the reaction conditions to ensure high yield and purity. This includes:
Use of catalytic processes to enhance reaction rates.
Implementation of continuous flow reactors for better control over reaction parameters.
Purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: : Reduction reactions can modify the quinoline ring, often leading to hydrogenated derivatives.
Substitution: : The urea linker can participate in nucleophilic substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidation: : Utilization of reagents like KMnO4 or CrO3 in acidic medium.
Reduction: : Employing hydrogenation catalysts such as Pd/C or PtO2 under hydrogen atmosphere.
Substitution: : Using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: : More oxidized quinoline derivatives.
Reduction: : Hydrogenated pyrroloquinoline compounds.
Substitution: : Varied urea derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studies involving reaction mechanisms and pathways.
Biology
Biologically, it has potential as a pharmacophore, forming the basis for developing new drugs with therapeutic effects. Its structure allows for interaction with various biological targets.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-bacterial properties.
Industry
In the industrial domain, it can be utilized in material science for creating advanced materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action involves interaction with specific molecular targets. The urea moiety is known to form hydrogen bonds, aiding in binding to proteins or enzymes. The quinoline and pyran rings provide a rigid framework that can fit into binding sites, influencing pathways like inhibition of specific enzymes or interaction with nucleic acids.
相似化合物的比较
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique combination of a pyrroloquinoline and tetrahydro-2H-pyran linked by a urea group.
Similar Compounds
1-(quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
1-(pyrroloquinolin-8-yl)-3-(methyl)urea
1-(4-oxoquinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
属性
IUPAC Name |
1-(oxan-4-yl)-3-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15-2-1-11-9-14(10-12-3-6-20(15)16(11)12)19-17(22)18-13-4-7-23-8-5-13/h9-10,13H,1-8H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKGJNNLRDNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)
![6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432413.png)
![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)


![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2432421.png)
![4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)
